N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide
Description
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-24(13-19-22-16-4-2-3-5-17(16)23-19)20(26)14-6-7-18(15(21)12-14)25-8-10-27-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXUNFYKHRBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=C(C=C3)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the fluoro group: This can be done through electrophilic fluorination using reagents like Selectfluor.
Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where morpholine is introduced to the benzene ring.
Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells . The fluoro group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . The morpholine ring contributes to the compound’s solubility and stability .
Comparison with Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-3-fluoro-N-methyl-4-morpholin-4-ylbenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: This compound lacks the fluoro and morpholine groups, making it less potent and less soluble.
N-(1H-benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine: This compound has different substituents, leading to variations in biological activity and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
